molecular formula C9H15ClN2 B14041791 2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride

2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride

Cat. No.: B14041791
M. Wt: 186.68 g/mol
InChI Key: REOYKDDJWQUENX-UHFFFAOYSA-N
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Description

2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)ethanamine
  • 2-(5-Methylpyridin-2-yl)ethanamine
  • 2-(5-Methoxypyridin-2-yl)ethanamine

Uniqueness

2-(5-Ethylpyridin-2-yl)ethylamine hydrochloride is unique due to the presence of the ethyl group at the 5-position of the pyridine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-2-8-3-4-9(5-6-10)11-7-8;/h3-4,7H,2,5-6,10H2,1H3;1H

InChI Key

REOYKDDJWQUENX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCN.Cl

Origin of Product

United States

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